molecular formula C6H2Cl2N2 B173735 2,5-Dichloroisonicotinonitrile CAS No. 102645-35-2

2,5-Dichloroisonicotinonitrile

Cat. No. B173735
Key on ui cas rn: 102645-35-2
M. Wt: 173 g/mol
InChI Key: OZACVJUZLULNPG-UHFFFAOYSA-N
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Patent
US04558134

Procedure details

To 100 ml of acetonitrile was added 24.5 g of POCl3, followed by 27.1 g of 2,5-dichloro-4-pyridinecarboxaldehyde oxime (prepared as described in Example 4). The reaction mixture was heated at reflux temperature for 1 hour, then cooled and poured onto 300 g of ice. The pH of the mixture was adjusted to about pH 6 with K2CO3 and filtered. The filtrate was extracted with 100 ml of CH2Cl2. The filter cake and the CH2Cl2 solution were combined, diluted with equal volumes of hexane, treated with charcoal, dried, and concentrated. The residue was purified by distillation on a Kugelrohr distillation apparatus (boiling point 80° C. at 0.2 mm pressure) to give 19.0 g (77%) of the desired 2,5-dichloro-4-pyridinecarbonitrile as a white solid, m.p. 58°-60° C.
Name
2,5-dichloro-4-pyridinecarboxaldehyde oxime
Quantity
27.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
24.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[Cl:6][C:7]1[CH:12]=[C:11]([CH:13]=[N:14]O)[C:10]([Cl:16])=[CH:9][N:8]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Cl:6][C:7]1[CH:12]=[C:11]([C:13]#[N:14])[C:10]([Cl:16])=[CH:9][N:8]=1 |f:2.3.4|

Inputs

Step One
Name
2,5-dichloro-4-pyridinecarboxaldehyde oxime
Quantity
27.1 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C=NO)Cl
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
24.5 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 100 ml of CH2Cl2
ADDITION
Type
ADDITION
Details
diluted with equal volumes of hexane
ADDITION
Type
ADDITION
Details
treated with charcoal
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation on a Kugelrohr distillation apparatus (boiling point 80° C. at 0.2 mm pressure)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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